N-(1,2-oxazol-3-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of N-(1,2-oxazol-3-yl)-3-phenoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenoxybenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.
Chemical Reactions Analysis
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring can be substituted with different nucleophiles under appropriate conditions.
Scientific Research Applications
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of this compound in its applications.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(17-15-9-10-20-18-15)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-11H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPUVKTBPAJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.